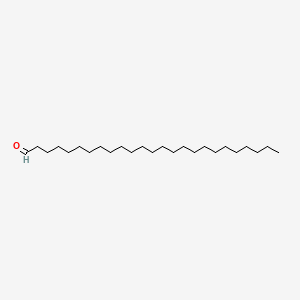
Pentacosanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacosanal is a long-chain aldehyde with the chemical formula C25H50O . It is a member of the aliphatic aldehyde family, characterized by a long hydrocarbon chain terminated with an aldehyde group (-CHO). This compound is notable for its presence in various natural sources and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentacosanal can be synthesized through several methods, including:
Oxidation of Primary Alcohols: One common method involves the oxidation of pentacosanol (C25H51OH) using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This reaction selectively oxidizes the primary alcohol to the corresponding aldehyde without over-oxidizing to the carboxylic acid.
Ozonolysis of Alkenes: Another method involves the ozonolysis of long-chain alkenes, followed by reductive workup to yield the aldehyde. This method is particularly useful for synthesizing aldehydes with specific chain lengths.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale oxidation of long-chain alcohols derived from natural sources such as plant waxes or animal fats. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Pentacosanal undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to pentacosanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to pentacosanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The aldehyde group in this compound is reactive towards nucleophiles, allowing for the formation of various derivatives through nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Nucleophilic Addition: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Pentacosanoic acid.
Reduction: Pentacosanol.
Nucleophilic Addition: Various alcohols and derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pentacosanal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other long-chain compounds and as a standard in gas chromatography for the analysis of long-chain aldehydes.
Biology: this compound is studied for its role in the biochemistry of lipid metabolism and as a component of natural waxes and pheromones.
Medicine: Research is ongoing into its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is used in the production of surfactants, lubricants, and as a fragrance component in the cosmetic industry.
Mécanisme D'action
The mechanism of action of pentacosanal involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, participate in aldol condensations, and undergo oxidation-reduction reactions. These reactions are crucial in various biochemical pathways and industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexacosanal (C26H52O): Another long-chain aldehyde with similar properties but a longer carbon chain.
Tetracosanal (C24H48O): A shorter-chain aldehyde with comparable reactivity.
Uniqueness
Pentacosanal is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it particularly useful in applications requiring a balance between hydrophobicity and reactivity.
Propriétés
Numéro CAS |
58196-28-4 |
|---|---|
Formule moléculaire |
C25H50O |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
pentacosanal |
InChI |
InChI=1S/C25H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h25H,2-24H2,1H3 |
Clé InChI |
HAGKFWXVDSAFHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
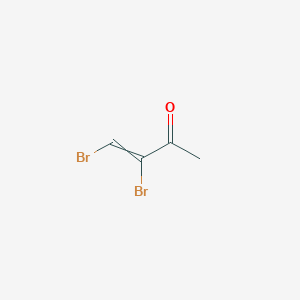

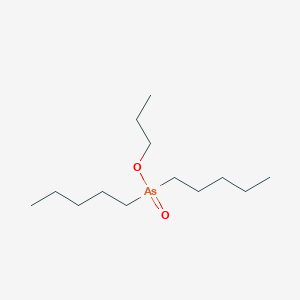
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
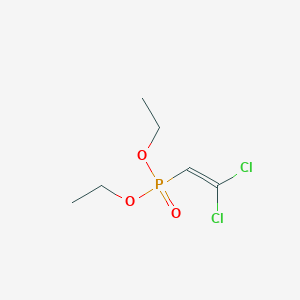
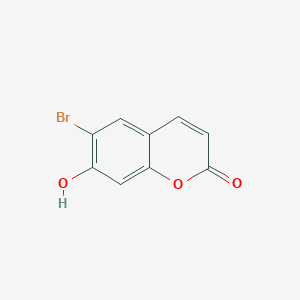
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
![3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile](/img/structure/B14627126.png)
![[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid](/img/structure/B14627128.png)

